Iristectorin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

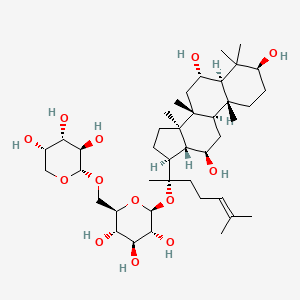

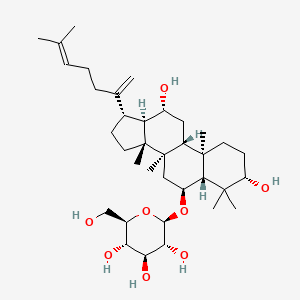

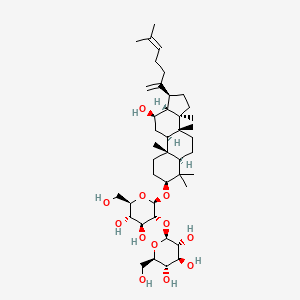

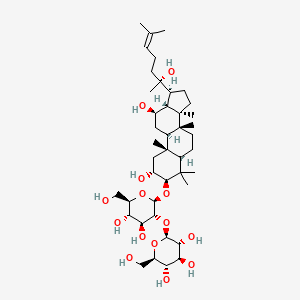

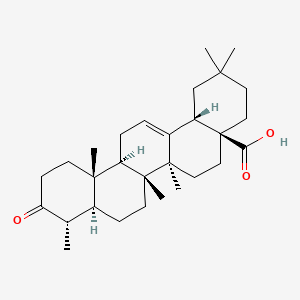

Iristectorin A is a natural product found in Iris kemaonensis, Iris domestica, and other organisms . It has a molecular formula of C23H24O12 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 492.4 g/mol . The IUPAC name for this compound is 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one .Physical And Chemical Properties Analysis

This compound has a molecular weight of 492.4 g/mol, and its computed properties include a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 12 .Mechanism of Action

Target of Action

Iristectorin A is a natural product derived from Iris tectorum A related compound, iristectorin b, has been shown to interact with proteins associated with stroke, such as slc3a2, tfr1, and hmox1 . These proteins are related to ferroptosis, a form of regulated cell death .

Mode of Action

It is known to exhibit anti-cancer activities . It’s plausible that this compound may interact with its targets, leading to changes in cellular processes that inhibit the proliferation of cancer cells.

Biochemical Pathways

Given its anti-cancer properties , it’s likely that it affects pathways related to cell proliferation and survival

Result of Action

This compound has been shown to have anti-cancer activities, particularly against breast cancer . This suggests that the molecular and cellular effects of this compound’s action may involve the inhibition of cancer cell proliferation and possibly the induction of cancer cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of Iristectorin A is its low toxicity, which makes it a safe compound for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the scientific research on Iristectorin A. One of the future directions is to investigate its potential therapeutic benefits in the treatment of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Another future direction is to investigate its potential anti-tumor properties, as it has been found to inhibit the growth of various cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

In conclusion, this compound is a natural compound that has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Due to its potential therapeutic benefits, it has been the subject of extensive scientific research in recent years. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Iristectorin A can be extracted from the roots of Iris tectorum using various methods, including solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC). However, the most commonly used method for the synthesis of this compound is the total synthesis method, which involves the use of various organic reagents and catalysts.

Scientific Research Applications

Iristectorin A has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease.

Biochemical Analysis

Biochemical Properties

Iristectorin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the proliferation of cancer cell lines, including T-cell leukemia and human liver cancer cells . It interacts with enzymes involved in lipid synthesis, thereby suppressing fatty acid production on the cell surface . Additionally, this compound has been found to be effective against bacterial strains such as Mycobacterium tuberculosis and Mycobacterium avium complex .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce the damage to PC12 cells caused by oxygen glucose deprivation/reoxygenation, decrease apoptosis, enhance cell survival, and reduce levels of calcium ions, lactate dehydrogenase, and reactive oxygen species . These effects suggest that this compound has a protective role in cellular stress conditions.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been found to regulate ferroptosis-related proteins such as SLC3A2, TFR1, and HMOX1 . The upregulation of these proteins is associated with the protective effects of this compound against cellular damage. Additionally, this compound inhibits lipid synthesis enzymes, thereby reducing fatty acid production and exerting anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable under specific conditions and can maintain its biological activity for extended periods In vitro studies have demonstrated that this compound can significantly reduce cellular damage over time, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert protective effects against cellular damage and enhance cell survival At higher doses, it may exhibit toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid synthesis and degradation. It interacts with enzymes such as chalcone synthase, which plays a role in isoflavone biosynthesis . The modulation of these metabolic pathways by this compound can lead to changes in metabolic flux and metabolite levels, contributing to its biological activities.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to accumulate in certain cellular compartments, influencing its localization and activity . The transport and distribution of this compound are crucial for its therapeutic effects and need to be further explored.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-12-4-3-9(5-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFODKTZIQVSGJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.